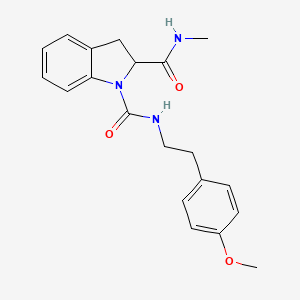

N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. X-ray diffraction (XRD) analysis could be used to determine the crystal structure of the compound . The planes of the rings in the molecule and the angles between them would be important structural features .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The indoline ring, the methoxy group, and the carboxamide groups could all potentially participate in chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Applications De Recherche Scientifique

Store-Operated Ca²⁺ Entry (SOCE) Modulation

- Background : Variations in cytoplasmic Ca²⁺ concentration ([Ca²⁺]ᵢ) play a crucial role in cell proliferation, differentiation, apoptosis, and gene expression. Store-operated Ca²⁺ entry (SOCE), triggered by endoplasmic reticulum (ER) Ca²⁺ store depletion, significantly influences cellular functions .

- Application : N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide (also known as SKF-96365) acts as an inhibitor of the CRAC (Ca²⁺ release-activated Ca²⁺ channel) channel, a prototypical SOCE channel. It inhibits thapsigargin-induced SOCE in Jurkat cells, with an IC₅₀ of 12 μM. Additionally, in a mouse model of breast cancer, SKF-96365 prevented tumor metastasis .

Medicinal Chemistry and Drug Development

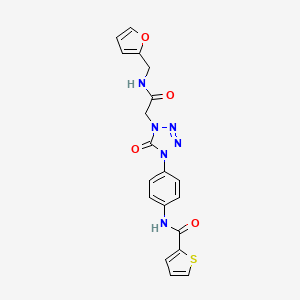

- Background : Heterocycles containing nitrogen, such as 1,2,3-triazoles, exhibit significant biological activities and metabolic stability. Their synthesis through click chemistry is straightforward and yields diverse derivatives .

- Application : N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide contains a 1,2,3-triazole moiety. Such moieties are present in medications like tazobactam and carboxyamidotriazole. The compound’s stability and synthetic accessibility make it a potential scaffold for drug development .

α-Glucosidase Inhibition Activity

- Application : N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide (specifically, 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate) exhibits higher α-glucosidase inhibition activity than the standard drug acarbose .

Structural Studies and Crystallography

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-N-[2-(4-methoxyphenyl)ethyl]-2-N-methyl-2,3-dihydroindole-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O3/c1-21-19(24)18-13-15-5-3-4-6-17(15)23(18)20(25)22-12-11-14-7-9-16(26-2)10-8-14/h3-10,18H,11-13H2,1-2H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWMKHYOBBVWON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NCCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-methoxyphenethyl)-N2-methylindoline-1,2-dicarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(4-(2-morpholino-2-oxoethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3008716.png)

![Ethyl 4-(2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3008718.png)

![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B3008726.png)

![methyl 3-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B3008728.png)

![2-Chloro-3-{4-[(2,6-dimethylmorpholino)carbonyl]piperidino}naphthoquinone](/img/structure/B3008729.png)

![{2-[(3-methylbenzyl)oxy]phenyl}[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B3008732.png)

![1-[(Cyclopropylcarbamoyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B3008736.png)